5-Bromo-1-chloro-3-fluoro-2-propoxybenzene

Description

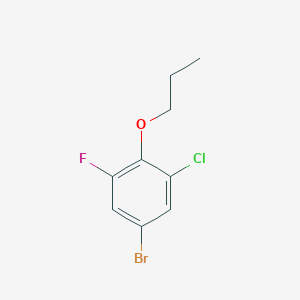

Structure

2D Structure

Properties

IUPAC Name |

5-bromo-1-chloro-3-fluoro-2-propoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClFO/c1-2-3-13-9-7(11)4-6(10)5-8(9)12/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKQFKZLQKLTQIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1Cl)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-Bromo-1-chloro-3-fluoro-2-propoxybenzene can be achieved through multi-step organic synthesis routes. Typically, the process involves the functionalization of nitrobenzene to obtain the target product . Industrial production methods often involve the use of organic solvents such as ethanol and ether, as the compound is soluble in these solvents but not in water .

Chemical Reactions Analysis

5-Bromo-1-chloro-3-fluoro-2-propoxybenzene undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can be used as a substrate in metal-catalyzed coupling reactions such as Suzuki coupling.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and strong oxidizing or reducing agents for oxidation and reduction reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

- Building Block for Organic Synthesis: 5-Bromo-1-chloro-3-fluoro-2-propoxybenzene is utilized as a versatile building block in the synthesis of more complex organic molecules. Its unique combination of halogens and propoxy group enhances its utility in creating diverse chemical structures .

Biology

- Pharmaceutical Development: The compound serves as an intermediate in synthesizing pharmaceutical agents. Research indicates potential interactions with biological systems, particularly with cytochrome P450 enzymes, which are crucial for drug metabolism .

- Biological Activity Studies: While specific data on biological activity is limited, compounds with similar structures have shown interactions with GABA receptors, suggesting potential neuropharmacological applications.

Industry

- Materials Science: The unique properties of this compound make it valuable in developing materials for organic electronic devices. Its reactivity allows for modifications that enhance material performance.

Case Studies

Case Study 1: Pharmaceutical Applications

Research has demonstrated that derivatives of this compound can be synthesized to explore their efficacy as potential drugs targeting specific biological pathways. The interaction studies reveal promising results in modulating enzyme activities related to drug metabolism.

Case Study 2: Material Science Innovations

Recent advancements in organic electronics have seen the application of this compound in creating novel materials that exhibit enhanced electrical properties. By modifying the compound through various chemical reactions, researchers have developed materials suitable for use in organic light-emitting diodes (OLEDs) and solar cells.

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

The compound’s structural analogues differ primarily in substituent groups, which significantly influence reactivity, solubility, and applications:

- 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene (C₆H₂BrClFNO₂): Substitutes the propoxy group with a nitro (–NO₂) group. The nitro group’s electron-withdrawing nature enhances electrophilic substitution reactivity but reduces solubility in non-polar solvents compared to the propoxy derivative .

5-Bromo-2-chloro-1-fluoro-3-methoxybenzene (C₇H₅BrClFO) :

Replaces propoxy with methoxy (–OCH₃). The shorter alkoxy chain decreases steric hindrance and lipophilicity (lower logP), making it more suitable for aqueous-phase reactions .5-Bromo-1,3-dichloro-2-fluorobenzene (C₆H₂BrCl₂F) :

Lacks an oxygen-containing substituent, increasing halogen density. This enhances halogen bonding but reduces solubility in polar solvents .

Physicochemical Data and Comparative Analysis

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | logP (Predicted) |

|---|---|---|---|---|

| 5-Bromo-1-chloro-3-fluoro-2-propoxybenzene | C₉H₉BrClFO | 267.5 | –Br, –Cl, –F, –OCH₂CH₂CH₃ | 3.2 |

| 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene | C₆H₂BrClFNO₂ | 254.4 | –Br, –Cl, –F, –NO₂ | 2.8 |

| 5-Bromo-2-chloro-1-fluoro-3-methoxybenzene | C₇H₅BrClFO | 238.5 | –Br, –Cl, –F, –OCH₃ | 2.5 |

| 5-Bromo-1-chloro-2-(diethoxymethyl)-3-fluorobenzene | C₁₁H₁₃BrClFO₂ | 327.6 | –Br, –Cl, –F, –CH(OCH₂CH₃)₂ | 3.8 |

Key Observations :

- The propoxy derivative’s higher molecular weight and logP (3.2) compared to methoxy (logP 2.5) or nitro (logP 2.8) analogues suggest superior lipid membrane permeability, a critical factor in drug design.

- Steric bulk in diethoxymethyl-substituted compounds may hinder nucleophilic attack but stabilize transition states in certain reactions .

Biological Activity

5-Bromo-1-chloro-3-fluoro-2-propoxybenzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzene ring with three substituents: bromine (Br), chlorine (Cl), and fluorine (F), along with a propoxy group. The presence of these halogens significantly influences the compound's reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C10H10BrClF |

| Molecular Weight | 281.55 g/mol |

| Structural Features | Halogenated aromatic with ether functionality |

The biological activity of this compound is likely mediated through its interaction with various biological targets, including enzymes and receptors. Halogenated compounds often exhibit unique binding affinities due to their electron-withdrawing properties, which can enhance lipophilicity and stability, thereby affecting pharmacokinetics.

Potential Mechanisms:

- Enzyme Inhibition: Compounds with similar structures have shown the ability to inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation: The compound may interact with cell surface receptors, influencing signaling pathways related to cell growth and apoptosis.

Antimicrobial Properties

Research indicates that halogenated aromatic compounds can exhibit antimicrobial activity. For instance, studies have shown that structurally similar compounds possess significant antibacterial effects against various strains of bacteria. While specific data on this compound is limited, its structural analogs have demonstrated efficacy in inhibiting bacterial growth.

Anticancer Activity

There is growing interest in the anticancer potential of halogenated compounds. Preliminary investigations into related compounds suggest that they may induce apoptosis in cancer cells or inhibit tumor growth by targeting specific signaling pathways. For example, certain brominated and chlorinated derivatives have been studied for their ability to disrupt cancer cell proliferation.

Case Studies and Research Findings

-

Inhibition of Type III Secretion System (T3SS):

A study on related halogenated compounds demonstrated their ability to inhibit the T3SS in pathogenic bacteria, which is crucial for virulence. This suggests a potential application for this compound in developing novel antibacterial agents . -

Screening Assays for Enzyme Activity:

Screening assays have been employed to evaluate the inhibitory effects of various halogenated compounds on enzyme activity related to cancer progression. Compounds exhibiting similar structural features were found to significantly reduce enzyme activity at micromolar concentrations .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other halogenated aromatic compounds:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Bromo-1-chloro-3-fluoro-2-propoxybenzene, and what methodological considerations are critical for reproducibility?

- Answer: The compound is typically synthesized via sequential halogenation and alkoxylation. A common approach involves:

Halogenation: Bromination and chlorination of a fluorobenzene precursor using Br₂/FeBr₃ or N-bromosuccinimide (NBS) in anhydrous conditions to ensure regioselectivity .

Propoxylation: Substitution of a nitro or hydroxyl group with propoxy via nucleophilic aromatic substitution (e.g., using K₂CO₃ as a base in DMF at 80°C) .

- Key considerations: Moisture-sensitive reactions require inert atmospheres (N₂/Ar), and intermediates should be purified via column chromatography to minimize cross-contamination .

Q. Which analytical techniques are recommended for characterizing purity and structural integrity?

- Answer:

- GC-MS/HPLC: Quantify purity (>95% threshold for research-grade material) and detect halogenated byproducts .

- ¹H/¹³C NMR: Confirm substitution patterns (e.g., propoxy group integration at δ 1.0–1.5 ppm for -CH₂CH₂CH₃) .

- Elemental Analysis: Validate stoichiometry (C₇H₅BrClFNO₂) .

Advanced Research Questions

Q. How can regioselectivity challenges in halogenation steps be systematically addressed?

- Answer:

- Directing Groups: Introduce temporary directing groups (e.g., nitro) to control bromine/chlorine positions, followed by removal .

- Catalytic Systems: Use Pd-mediated C–H activation for meta-halogenation or employ Lewis acids (AlCl₃) for ortho/para selectivity .

- DFT Modeling: Predict electronic effects of substituents (e.g., fluoro’s electron-withdrawing nature) to optimize reaction pathways .

Q. What strategies resolve contradictory data in reaction yields across studies?

- Answer:

- Variable Control: Standardize solvent purity (e.g., anhydrous DMF vs. technical grade), catalyst loading (Pd 0.5–1 mol%), and temperature (±2°C) .

- Byproduct Analysis: Use LC-MS to identify competing pathways (e.g., dehalogenation or over-alkoxylation) .

- Collaborative Validation: Replicate experiments across labs with shared protocols to isolate methodological discrepancies .

Q. How does the propoxy group influence electrophilic substitution reactivity in downstream functionalization?

- Answer:

- Steric Effects: The bulky propoxy group directs electrophiles to the para position relative to itself, as observed in nitration studies .

- Electronic Effects: Propoxy’s electron-donating nature activates the ring for subsequent halogenation but deactivates it toward Friedel-Crafts reactions .

- Experimental Validation: Isotopic labeling (e.g., ¹⁸O in propoxy) tracks substitution pathways via kinetic isotope effects .

Methodological Comparison Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.